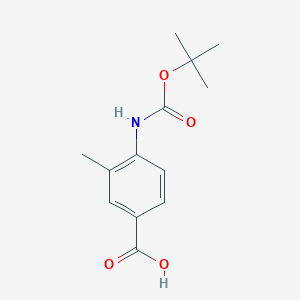

Ácido 2-amino-4-oxo-4-fenilbutanoico

Descripción general

Descripción

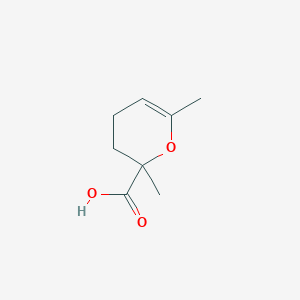

Alpha-Amino-beta-benzoylpropionic acid is an aromatic ketone.

Aplicaciones Científicas De Investigación

Síntesis farmacéutica y desarrollo de fármacos

- Aplicación: Sirve como precursor para la producción de inhibidores de la ECA, que son esenciales para controlar la hipertensión y la insuficiencia cardíaca. Los investigadores han explorado su uso en la preparación de ácido ®-2-hidroxi-4-fenilbutanoico quiral (l-homofenilalanina), un bloque de construcción para ciertos fármacos .

Biocatálisis y reacciones enzimáticas

- Ejemplo: La fenilalanina deshidrogenasa (PheDH) cataliza la aminación reductora directa del ácido 2-oxo-4-fenilbutírico proquiral (2-OPBA) para producir l-homofenilalanina. Este método es rentable y respetuoso con el medio ambiente .

Cristalografía y estudios de polimorfismo

- Importancia: Los conocimientos de estos estudios ayudan a diseñar nuevos materiales y optimizar las propiedades de los cristales .

Ciencia de los materiales e ingeniería de cristales

Mecanismo De Acción

Target of Action

It has been found to inhibit the 1,4-dihydroxy-2-naphthoyl-coa synthase (menb) from the menaquinone biosynthesis pathway in mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target through a series of oxidation reactions . The total reaction is second-order, first-order each in oxidant and substrate . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . Electron-releasing substituents in the phenyl ring accelerate the rate, while electron-withdrawing substituents produce the opposite effect .

Biochemical Pathways

The compound is involved in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . It acts as an inhibitor of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), which is a key enzyme in this pathway .

Pharmacokinetics

It’s known that the compound is unstable in solution and eliminates to form the corresponding 4-oxo-4-phenylbut-2-enoates that then react with coa in situ to form nanomolar inhibitors of menb .

Result of Action

The compound’s action results in the inhibition of the MenB enzyme, which is a key player in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis . This inhibition can potentially disrupt the normal functioning of the pathway, affecting the organism’s ability to synthesize menaquinone .

Action Environment

It’s known that the compound’s reactivity can be influenced by the ph of the solution . The oxidation rate increases linearly with [H+], indicating that the compound’s action can be influenced by the acidity of the environment .

Análisis Bioquímico

Biochemical Properties

The role of 2-amino-4-oxo-4-phenylbutanoic acid in biochemical reactions is quite intriguing. It is involved in the direct reductive amination of prochiral 2-oxo-4-phenylbutyric acid, catalyzed by phenylalanine dehydrogenase . This reaction is highly attractive in the synthesis of the pharmaceutical chiral building block l-homophenylalanine .

Cellular Effects

It is known that its biochemical reactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-amino-4-oxo-4-phenylbutanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with phenylalanine dehydrogenase in the process of reductive amination .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-4-oxo-4-phenylbutanoic acid can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being actively researched .

Dosage Effects in Animal Models

The effects of 2-amino-4-oxo-4-phenylbutanoic acid can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Amino-4-oxo-4-phenylbutanoic acid is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine dehydrogenase and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-amino-4-oxo-4-phenylbutanoic acid within cells and tissues are complex processes that involve various transporters or binding proteins . Research is ongoing to understand its effects on localization or accumulation.

Subcellular Localization

The subcellular localization of 2-amino-4-oxo-4-phenylbutanoic acid and its effects on activity or function are areas of active research. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

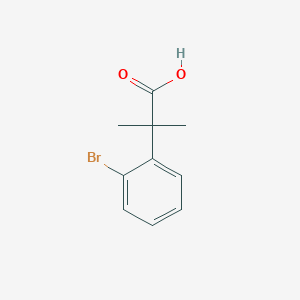

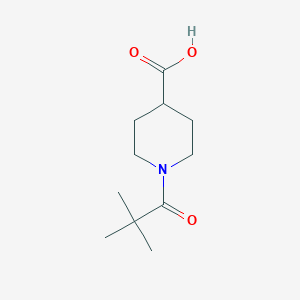

2-amino-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRCVKLRAOSZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328636 | |

| Record name | alpha-Amino-beta-benzoylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-92-3 | |

| Record name | alpha-Amino-beta-benzoylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

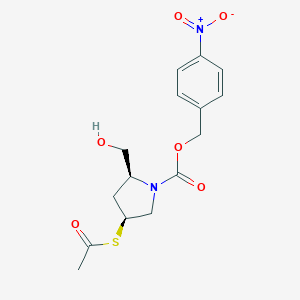

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)